molecular formula C17H18N4O2 B14147567 N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide

N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide

Cat. No.: B14147567
M. Wt: 310.35 g/mol
InChI Key: UZRBKGIYBHQBTO-DEDYPNTBSA-N
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Description

N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide typically involves the condensation of an appropriate hydrazine derivative with a carbonyl compound. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 60-80°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:

    Purification: Crystallization or chromatography

    Quality Control: Analytical techniques such as HPLC or NMR spectroscopy

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide

    Reduction: Reduction to amines using reducing agents like sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis

    Biology: As a probe or inhibitor in biochemical studies

    Medicine: Potential therapeutic agent for treating diseases

    Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins

    Pathways Involved: Inhibition or activation of biochemical pathways

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}acetamide
  • **N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide may exhibit unique properties such as higher selectivity, potency, or stability compared to similar compounds.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-N'-[(E)-1-pyridin-4-ylethylideneamino]oxamide

InChI

InChI=1S/C17H18N4O2/c1-11-4-5-12(2)15(10-11)19-16(22)17(23)21-20-13(3)14-6-8-18-9-7-14/h4-10H,1-3H3,(H,19,22)(H,21,23)/b20-13+

InChI Key

UZRBKGIYBHQBTO-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C(\C)/C2=CC=NC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=C(C)C2=CC=NC=C2

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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